1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Description

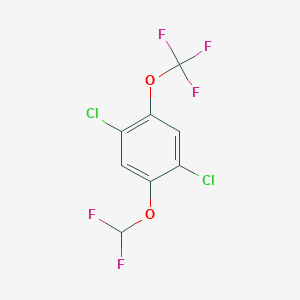

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 4), a difluoromethoxy group (position 2), and a trifluoromethoxy group (position 5). This structural complexity imparts unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity. The combination of chlorine and fluorinated alkoxy groups may enhance resistance to metabolic degradation, a critical feature in persistent agrochemicals.

Properties

IUPAC Name |

1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZZUWSOVACKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution and Halogenation

Method Overview:

This approach involves initial substitution on a suitable aromatic precursor, typically a phenol or an anisole derivative, followed by selective halogenation to introduce chlorine, fluorine, and trifluoromethoxy groups.

- Preparation of the aromatic core: Starting from commercially available or synthesized phenol derivatives.

- Selective halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to introduce chlorine atoms at specific positions.

- Fluorination: Employing electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms selectively at the desired positions.

- Halogenation of phenolic compounds under mild conditions can yield mono- or di-halogenated intermediates with high regioselectivity.

- For example, chlorination at the para-position relative to hydroxyl groups is facilitated by the activating effect of the hydroxyl group.

Etherification to Introduce Difluoromethoxy and Trifluoromethoxy Groups

Method Overview:

Etherification involves replacing hydroxyl groups with fluorinated methoxy groups using suitable fluorinated methylating agents.

- Difluoromethylating agents: Such as difluoromethyl iodide (CHF₂I) or difluoromethyl sulfonates.

- Trifluoromethoxy groups: Introduced via nucleophilic substitution reactions using trifluoromethoxide salts or trifluoromethylating reagents like trifluoromethyl iodide (CF₃I).

- The synthesis of trifluoromethoxy derivatives is often achieved via nucleophilic substitution of phenols with trifluoromethylating agents in the presence of bases like potassium carbonate.

- Difluoromethoxy groups are introduced similarly, often requiring specialized reagents due to their high reactivity.

Sequential Synthesis Strategy

Based on the literature, a typical sequence for synthesizing 1,4-dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene involves:

- Step 1: Synthesis of a chlorinated aromatic precursor, such as 1,4-dichlorobenzene.

- Step 2: Selective substitution at the 2-position with a difluoromethoxy group, often via nucleophilic aromatic substitution or via a halogen exchange reaction.

- Step 3: Introduction of the trifluoromethoxy group at the 5-position through nucleophilic aromatic substitution using trifluoromethoxide salts or via electrophilic trifluoromethylation.

Representative Preparation Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 1,4-Dichlorobenzene | Reflux with ethoxy reagents | 96% | From patent CN113121317A, mild conditions, simple operation |

| 2 | Difluoromethylating agent (e.g., CHF₂I) | Base, solvent (e.g., DMSO), 100°C | 70-80% | Requires controlled fluorination conditions |

| 3 | Trifluoromethoxy transfer reagent | Trifluoromethylating reagent, base | 65-75% | Electrophilic substitution at aromatic ring |

Advanced Synthesis Techniques and Optimization

- Catalytic Methods: Use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach fluorinated groups to halogenated aromatic cores.

- Microwave-Assisted Synthesis: Enhances reaction rates and yields, especially in etherification and halogenation steps.

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitutions.

Research Findings and Practical Considerations

- Reaction Conditions: Mild to moderate temperatures (20–120°C) with inert atmospheres (nitrogen or argon) are optimal to prevent side reactions.

- Reagent Purity: High purity fluorinated reagents are essential for achieving desired regioselectivity and yields.

- Yield Optimization: Sequential purification via column chromatography or recrystallization ensures high product purity, critical for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic

Biological Activity

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple halogen atoms and methoxy groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is essential for exploring its therapeutic applications and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.00 g/mol. The presence of both chlorine and fluorine atoms along with difluoromethoxy and trifluoromethoxy groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1803718-17-3 |

| Molecular Formula | C8H3Cl2F5O2 |

| Molecular Weight | 297.00 g/mol |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. The compound's halogenated structure allows it to form strong interactions with enzymes and receptors, potentially influencing several biological pathways.

- PDE Inhibition : Preliminary studies suggest that this compound may act as a phosphodiesterase (PDE) inhibitor, which can modulate cyclic nucleotide levels in cells. PDE inhibitors are known for their roles in anti-inflammatory responses and other cellular processes .

- Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related dichlorinated compounds have shown significant inhibition of pancreatic cancer cell growth .

Biological Studies and Case Reports

Several studies have reported on the biological activity of compounds structurally related to this compound:

- In Vitro Studies : In vitro assays demonstrated that similar compounds can inhibit cell proliferation in cancer cells with IC50 values ranging from micromolar to nanomolar concentrations, indicating potent biological activity .

- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might induce apoptosis in tumor cells through mitochondrial dysfunction and ATP depletion .

Toxicological Considerations

The safety profile of this compound remains an area of ongoing research. Toxicological assessments are crucial for understanding the compound's potential side effects:

- Reactive Metabolites : Some studies have suggested that halogenated compounds can form reactive metabolites that may lead to toxicity. Evaluating these metabolites is essential for assessing the overall safety of the compound .

- Comparative Toxicity : Comparisons with structurally similar compounds indicate variability in toxicity profiles, emphasizing the need for thorough investigation into this specific compound's effects on human health.

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for various substitution reactions that can lead to the formation of more complex molecules. Researchers utilize this compound to synthesize derivatives with potential applications in pharmaceuticals and agrochemicals. -

Biological Studies

Investigations into the biological activity of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene have shown promise in drug development. The compound's unique halogenated structure may interact with biological targets, leading to significant pharmacological effects. Studies are ongoing to evaluate its efficacy against various diseases, including cancer and infectious diseases. -

Material Science

Due to its unique chemical properties, this compound is explored in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials that require specific performance characteristics, such as resistance to solvents and temperature variations. -

Environmental Applications

The compound is being studied for its potential use in environmental applications, particularly in the remediation of contaminated sites. Its ability to interact with various pollutants may allow it to be utilized in strategies aimed at detoxifying hazardous substances.

Case Study 1: Synthesis of Fluorinated Compounds

Researchers have successfully used this compound as a precursor in synthesizing fluorinated compounds that exhibit enhanced biological activity. The study demonstrated that modifying the halogenation pattern could lead to derivatives with improved efficacy against specific cancer cell lines.

Case Study 2: Development of Coatings

A study focused on developing high-performance coatings incorporating this compound revealed that its unique properties contributed to enhanced durability and resistance to environmental degradation. The coatings exhibited superior performance compared to traditional materials, indicating a promising application in industrial settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Groups

The target compound’s distinctiveness lies in its dual fluorinated alkoxy groups (difluoromethoxy and trifluoromethoxy) and chlorine substituents . Comparisons with analogous compounds reveal key differences:

Key Observations :

- Fluorinated vs. Non-Fluorinated Alkoxy Groups: The target compound’s difluoromethoxy (OCF₂F) and trifluoromethoxy (OCF₃) groups increase electron-withdrawing effects compared to methoxy (OCH₃) or ethoxy (OC₂H₅) groups in analogs like oxyfluorfen or 1,5-Dichloro-3-Methoxy-2-nitrobenzene. This enhances electrophilic aromatic substitution resistance but may reduce solubility in polar solvents .

- The target compound’s chlorine substituents may instead promote stability in oxidative environments .

Physicochemical Properties

- Molecular Weight (MW) : The target compound’s MW is expected to exceed 300 g/mol (based on analogs), higher than 1-Bromo-4-(trifluoromethoxy)benzene (241.00 g/mol) and 1,5-Dichloro-3-Methoxy-2-nitrobenzene (222.03 g/mol) . This higher MW correlates with increased vapor pressure resistance, a desirable trait in soil-applied pesticides.

- Boiling Point/Stability : 1-Bromo-4-(trifluoromethoxy)benzene has a bp of 153–155°C , while nitro-substituted analogs (e.g., 1,5-Dichloro-3-Methoxy-2-nitrobenzene) decompose upon heating due to nitro group instability . The target compound’s fluorinated alkoxy groups likely improve thermal stability compared to nitro-containing derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation steps. For example, chlorination of a benzene derivative followed by nucleophilic substitution with difluoromethoxy and trifluoromethoxy groups. Key reagents include thionyl chloride (for chlorination) and fluorinated alcohols under inert atmospheres (e.g., N₂). Reaction temperature (e.g., reflux at 65–85°C) and solvent choice (e.g., dichloromethane or 1,4-dioxane) critically impact yield due to steric hindrance from bulky substituents .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹⁹F/¹³C) to verify substituent positions and electronic environments.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected MW ~328.5 g/mol based on substituents) .

- HPLC with UV detection (λ ~254 nm) to assess purity, as trifluoromethoxy groups absorb strongly in this range .

Q. How can researchers safely handle this compound given its reactivity and potential hazards?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive reactions (due to hydrolyzable C–O–CF₃ bonds). Employ personal protective equipment (PPE) including fluoropolymer-coated gloves and face shields. Store in amber glass vials at ≤4°C to prevent degradation, as polyhalogenated aromatics are prone to photolytic decomposition .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethoxy and trifluoromethoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) reveal that the trifluoromethoxy group adopts a ~90° dihedral angle with the benzene ring, creating steric and electronic barriers. This geometry reduces reactivity in Suzuki-Miyaura couplings unless palladium catalysts with bulky ligands (e.g., SPhos) are used .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis of alkoxy groups). Systematic optimization should include:

- In-situ FTIR monitoring to track intermediate formation.

- Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and reagent stoichiometry .

- Isolation of byproducts (e.g., via flash chromatography) to identify competing pathways .

Q. How can researchers design experiments to study the compound’s metabolic stability in medicinal chemistry applications?

- Methodological Answer :

- In vitro microsomal assays (human/rat liver microsomes) with LC-MS quantification to measure degradation rates.

- Isotopic labeling (e.g., ¹⁸F or ¹³C) to track metabolic pathways.

- Comparative studies with non-fluorinated analogs to isolate the effects of fluorine substituents on cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.